Cas no 4948-29-2 (trans-2-Pinanol)

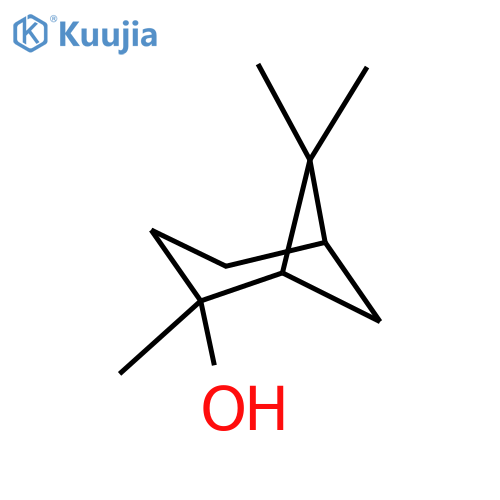

trans-2-Pinanol structure

trans-2-Pinanol 化学的及び物理的性質

名前と識別子

-

- Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl-, (1R,2R,5S)-rel-

- 2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol, (1.α.,2.β.,5.α.)-

- cis-2-Pinanol

- (E)-Pinan-2-ol

- (E)-Pinene hydrate

- 2,6,6-Trimethylbicyclo(3.1.1)heptan-2-ol, (1α,2β

- 2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol-, (1R,2R,5S)-rel-

- 2-Pinanol, trans-

- Bicyclo(3.1.1)heptan-2-ol, 2,6,6-trimethyl-, (1α,2β

- NSC 2326

- -ol

- Pinan-2β

- trans-Pinan-2-ol

- trans-Pinene hydrate

- trans-2-Pinanol

- YYWZKGZIIKPPJZ-QXFUBDJGSA-N

- (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

- 35408-04-9

- DTXSID7091545

- Pinan-2.beta.-ol

- 10 alpha-Pinan-2-ol

- 2-PINANOL, TRANS-(+/-)-

- DTXSID8027583

- Q3IVK90KUD

- Bicyclo(3.1.1)heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-

- cis-Pinene hydrate

- NS00114000

- NSC-2326

- 4948-29-2

-

- インチ: InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3

- InChIKey: YYWZKGZIIKPPJZ-UHFFFAOYSA-N

- ほほえんだ: CC1(CCC2CC1C2(C)C)O

計算された属性

- せいみつぶんしりょう: 154.13584

- どういたいしつりょう: 154.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 密度みつど: 0.969

- ふってん: 203.1°Cat760mmHg

- フラッシュポイント: 80.8°C

- 屈折率: 1.488

- PSA: 20.23

- LogP: 2.19350

trans-2-Pinanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P458623-25mg |

trans-2-Pinanol |

4948-29-2 | 25mg |

$ 161.00 | 2023-09-06 | ||

| TRC | P458623-100mg |

trans-2-Pinanol |

4948-29-2 | 100mg |

$574.00 | 2023-05-17 | ||

| TRC | P458623-10mg |

trans-2-Pinanol |

4948-29-2 | 10mg |

$ 71.00 | 2023-09-06 | ||

| TRC | P458623-50mg |

trans-2-Pinanol |

4948-29-2 | 50mg |

$305.00 | 2023-05-17 | ||

| A2B Chem LLC | AG41708-25mg |

cis-2-Pinanol |

4948-29-2 | 25mg |

$651.00 | 2024-04-19 | ||

| A2B Chem LLC | AG41708-10mg |

cis-2-Pinanol |

4948-29-2 | 10mg |

$468.00 | 2024-04-19 |

trans-2-Pinanol 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

4948-29-2 (trans-2-Pinanol) 関連製品

- 5986-55-0(Patchouli alcohol)

- 19700-21-1(Geosmin Standard)

- 38584-37-1(3-(Hydroxymethyl)-1-adamantanol)

- 145400-02-8((4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol)

- 155485-76-0(Tricyclo[6.3.1.02,5]dodecane-1,9-diol,4,4,8-trimethyl-, (1R,2S,5R,8S,9S)-)

- 16423-19-1(rac Geosmin)

- 775-64-4(2-(adamantan-1-yl)propan-2-ol)

- 18680-27-8((+)-Pinanediol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬